1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one
Description
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Properties
CAS No. |
89407-11-4 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-[2-(pyrazol-1-ylmethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C9H10N4O/c1-8(14)9-3-5-11-13(9)7-12-6-2-4-10-12/h2-6H,7H2,1H3 |
InChI Key |
IYHNJZQXXDMNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=NN1CN2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form Pyrazole Core
- The pyrazole ring is commonly synthesized by reacting hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds (e.g., acetylacetone or ethyl acetoacetate) under acidic or neutral conditions.
- Cyclization is often facilitated by heating in solvents such as ethanol or acetic acid.
- For example, phenylhydrazine derivatives react with acetoacetylated intermediates to form substituted pyrazoles.
Introduction of the Ethanone Group
- The ethanone group at the 5-position can be introduced by acylation reactions using acetyl chloride or acetic anhydride.
- Alternatively, the starting β-dicarbonyl compound already contains the acetyl group, which is retained during cyclization.
Functionalization at the 1-Position with (1H-Pyrazol-1-yl)methyl Group
- The (1H-pyrazol-1-yl)methyl substituent is introduced via nucleophilic substitution or alkylation reactions.
- A common approach involves the reaction of a pyrazole anion (generated by deprotonation with a base such as sodium hydride) with a suitable electrophile like chloromethylpyrazole.
- Protection of reactive groups may be necessary during this step to avoid side reactions.
Representative Preparation Procedure (Adapted from Patent Literature)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Cyclization | Hydrazine derivative + β-dicarbonyl compound, acid catalyst, reflux in ethanol | Formation of 1H-pyrazol-5-yl ethanone intermediate |
| 2. Protection | Use of protecting groups (e.g., tert-butoxycarbonyl) if needed | Protect reactive amines to prevent side reactions |
| 3. Alkylation | Deprotonation with NaH, reaction with chloromethylpyrazole, solvent: DMF or THF, temperature: 0–25°C | Introduction of (1H-pyrazol-1-yl)methyl substituent at N-1 |
| 4. Deprotection | Acidic conditions (e.g., trifluoroacetic acid) | Removal of protecting groups to yield target compound |
| 5. Purification | Crystallization from ethanol/water mixtures, washing with toluene or isopropyl alcohol | Isolation of pure 1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one |
Key Research Findings and Optimization Notes
- Cyclization Efficiency: Use of Lawesson's reagent as a cyclizing agent has been reported to improve yield and purity compared to traditional phosphorous oxychloride methods, which are time-consuming and less pure. This also avoids toxic solvents like pyridine, making the process more industrially viable.
- Purification: Multi-step washing with aqueous sodium chloride and sodium bicarbonate solutions at controlled temperatures (50–55°C) enhances removal of impurities. Final crystallization at lower temperatures (0–5°C) yields high-purity solids.
- Yield: Optimized processes report yields up to 90% for the final compound after purification steps.
- Safety and Environmental Considerations: Avoidance of toxic solvents and reagents (e.g., pyridine) and use of milder cyclization agents improve safety and environmental footprint.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Cyclization agent | Lawesson's reagent or phosphorous oxychloride | Lawesson's reagent preferred industrially |
| Solvents | Ethanol, toluene, isopropyl alcohol, DMF, THF | Choice depends on step and scale |
| Temperature range | 0°C to 110°C | Controlled cooling and heating critical |
| Reaction time | 1–3 hours per step | Varies by step |
| Purification | Crystallization, washing with aqueous solutions | Enhances purity and yield |
| Yield | Up to 90% | After purification |
Additional Notes on Structural Characterization
- The compound’s structure is confirmed by standard analytical techniques such as NMR, IR, and X-ray crystallography.
- Crystal structure data of related pyrazole derivatives show typical bond lengths and angles consistent with pyrazole rings and ethanone substituents.
- Hydrogen bonding and weak interactions in the crystal lattice contribute to the compound’s stability and crystallinity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The target compound’s methylene-bridged pyrazole system introduces greater steric hindrance compared to monosubstituted analogs like 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one .
Physicochemical and Spectral Properties
Notable Trends:
- The acetyl group’s IR stretch (~1640–1700 cm⁻¹) is consistent across analogs.
- Aromatic protons in phenyl-substituted derivatives (e.g., ) appear downfield compared to non-aromatic variants.
Biological Activity
The compound 1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one , also known as a pyrazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.19 g/mol. The structure consists of two pyrazole rings linked by a methylene bridge, contributing to its unique biological properties.
The biological activity of pyrazoline derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The specific interactions of this compound with these targets can lead to:
- Inhibition of cell proliferation : Studies have shown that pyrazoline derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Anticancer Activity
Recent studies have demonstrated that pyrazoline derivatives exhibit significant anticancer properties. For instance, a study reported that a closely related compound showed IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10c | HCT-116 | 5.55 |
| 10c | HepG2 | 1.82 |
| 10c | MCF-7 | 2.86 |
This indicates that the pyrazoline scaffold is crucial for cytotoxic activity, with certain substitutions enhancing efficacy.
Anti-inflammatory Activity
In addition to anticancer effects, pyrazoline derivatives have shown promise in reducing inflammation. A study highlighted that compounds within this class can inhibit the production of nitric oxide (NO) in macrophages, a key mediator in inflammatory responses.
Case Study 1: Anticancer Efficacy
A research team synthesized several pyrazoline derivatives and evaluated their cytotoxic effects on cancer cell lines. Among them, 5a was identified as a potent inhibitor with an IC50 value of 35.58 μM against HepG2 cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, confirming the compound's effectiveness in targeting cancer cells .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory potential of pyrazoline derivatives using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with these compounds significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their role in modulating immune responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
